(1S)-(-)-Camphanic acid amide
CAS No.: 54200-37-2
Cat. No.: VC3963093
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54200-37-2 |
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Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
Standard InChI | InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 |
Standard InChI Key | GBVNYFRWPFCGSF-VHSXEESVSA-N |
Isomeric SMILES | C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N |
SMILES | CC1(C2(CCC1(OC2=O)C(=O)N)C)C |
Canonical SMILES | CC1(C2(CCC1(OC2=O)C(=O)N)C)C |
Introduction
Chemical Identity and Structural Characteristics
(1S)-(-)-Camphanic acid amide, systematically named (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, belongs to the class of bicyclic terpene derivatives. Its molecular framework consists of a fused bicyclo[2.2.1]heptane system with a lactone oxygen and an amide functional group, which confer both rigidity and reactivity .
Molecular Descriptors
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Molecular Formula: C₁₀H₁₅NO₃
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Molar Mass: 197.23 g/mol
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Stereochemistry: The (1S,4R) configuration establishes its chiral nature, with a specific optical rotation ([α]²⁰/D) that remains undocumented in publicly available sources but inferred to mirror related camphanic derivatives .
The compound’s stereochemistry is critical for its role in asymmetric synthesis, where it acts as a chiral auxiliary to induce enantioselectivity in target molecules. Its InChI and SMILES representations further clarify spatial arrangements:
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InChI:
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1
Physical and Thermodynamic Properties
The compound’s physical properties, derived from supplier data and computational models, are summarized below:
Property | Value | Method/Source |
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Density | 1.239 g/cm³ | Computational prediction |
Boiling Point | 393.3°C at 760 mmHg | Estimated (EPI Suite) |
Flash Point | 217.7°C | Closed-cup method |
Vapor Pressure | 2.16 × 10⁻⁶ mmHg (25°C) | QSPR prediction |
Refractive Index | 1.533 | Experimental (20°C) |
These properties suggest moderate thermal stability and low volatility, making it suitable for reactions requiring prolonged heating or vacuum distillation .
Synthesis and Industrial Production
Industrial Considerations
Large-scale production likely employs continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatography on silica gel are inferred to achieve high enantiomeric excess (ee > 98%) .
Applications in Asymmetric Synthesis
(1S)-(-)-Camphanic acid amide’s rigid bicyclic structure and chiral centers make it invaluable in stereoselective reactions. Key applications include:
Chiral Auxiliary in Drug Synthesis
The compound facilitates the preparation of enantiomerically pure pharmaceuticals by temporarily incorporating its chiral framework into intermediates. For example, it may direct the stereochemistry of β-lactam antibiotics or antiviral agents during nucleophilic substitutions or cycloadditions .
Resolution of Racemates
As a resolving agent, the amide forms diastereomeric salts with racemic mixtures, enabling separation via differential crystallization. This application is critical in producing single-enantiomer catalysts for asymmetric hydrogenation .
Comparative Analysis with Related Compounds
Compound | Key Differentiation | Application Context |
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(1R)-(+)-Camphanic acid | Enantiomeric opposite configuration | Mirror-image synthesis |
Camphanic acid chloride | Reactive acyl chloride derivative | Faster amidation kinetics |
N-Methyl camphanic amide | Methylated nitrogen reduces hydrogen-bonding capacity | Solubility enhancement |
The amide’s balance of steric bulk and hydrogen-bonding capability distinguishes it from derivatives, optimizing its utility in stereocontrolled reactions .
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